1-(4-Methoxybenzyl)piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACBLXRPFJSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxybenzyl Piperidin 4 Amine and Its Analogs
Established Synthetic Routes
The synthesis of 1-(4-methoxybenzyl)piperidin-4-amine can be achieved through several well-established pathways, primarily involving the formation of the piperidine (B6355638) core and the subsequent introduction of the required substituents.
Reductive Amination Protocols for Piperidin-4-amine Core Synthesis
Reductive amination is a cornerstone technique for the synthesis of substituted amines and is widely applied in the preparation of piperidine-based structures. researchgate.net This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netfigshare.com For the synthesis of the this compound scaffold, this can be approached in two primary ways:
Route A: The reductive amination of 1-(4-methoxybenzyl)piperidin-4-one (B2743303) with ammonia (B1221849) or an ammonia equivalent.
Route B: The reaction of 4-methoxybenzaldehyde with piperidin-4-amine in the presence of a suitable reducing agent.
A common precursor for these syntheses is N-Boc-piperidin-4-one, which can be reacted with an amine via reductive amination. researchgate.net A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being frequently used due to their mild nature and selectivity for imines over carbonyls. researchgate.netfigshare.comgoogleapis.com The reaction pH is an important parameter to control, as acidic conditions can protonate the amine, reducing its nucleophilicity, while basic conditions favor the nucleophilic attack on the carbonyl group. researchgate.net
Table 1: Reagents for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Notes |
|---|---|---|---|
| Ketone (e.g., Piperidin-4-one) | Amine | Sodium Triacetoxyborohydride | Inexpensive and scalable alternative for tandem reactions. figshare.com |
| Ketone (e.g., Piperidin-4-one) | Amine | Sodium Cyanoborohydride | pH control is crucial for reaction efficiency. researchgate.netgoogleapis.com |
| Aldehyde (e.g., 4-methoxybenzaldehyde) | Amine | Borane (BH3) | Used in the synthesis of related trisubstituted hydroxylamines. nih.gov |
| Ketone (e.g., Piperidin-4-one) | Aniline (B41778) | Sodium Cyanoborohydride | Used for the synthesis of (4R,S)-2,2-Dimethyl-1-(2-phenylethyl)-N-phenylpiperidin-4-amine. googleapis.com |
Selective N-Alkylation Strategies for Piperidine Nitrogen Functionalization
Selective N-alkylation is a direct method for introducing the 4-methoxybenzyl group onto the piperidine nitrogen. This typically involves reacting a piperidine derivative, such as piperidin-4-amine (or a protected version), with 4-methoxybenzyl chloride or another suitable electrophile. echemi.com The reaction is generally carried out in the presence of a base, like potassium carbonate (K2CO3), to neutralize the acid formed during the reaction. echemi.comresearchgate.net
However, challenges can arise with highly reactive electrophiles. The p-methoxybenzyl chloride is a very reactive SN1 electrophile and can react with solvent molecules, such as ethanol, in a competitive side reaction. echemi.com To circumvent this, alternative solvents like dichloromethane (B109758) (DCM) or employing reductive amination with p-methoxybenzaldehyde can be more effective strategies. echemi.com For less reactive alkylating agents, heating the reaction mixture may be necessary. researchgate.net
Table 2: Conditions for Selective N-Alkylation of Piperidines
| Piperidine Substrate | Alkylating Agent | Base | Solvent | Conditions |
|---|---|---|---|---|
| Piperidine | Substituted Benzyl (B1604629) Chloride | K2CO3 | Ethanol | Microwave, 80°C, 40 min |
| Piperidine | Alkyl Bromide/Iodide | None (forms salt) | Anhydrous Acetonitrile | Room Temperature |
| Piperidine | Alkylating Agent | K2CO3 | Dry DMF | Room Temperature |
| Piperidine | Alkylating Agent | NaH | Dry DMF | 0°C to Room Temperature |
Multi-Step Approaches Utilizing Protecting Group Chemistry
For complex molecules or when selectivity is a major concern, multi-step synthetic sequences employing protecting groups are essential. syrris.jp The use of a protecting group for the amine, such as the tert-butoxycarbonyl (Boc) group, is a common strategy. researchgate.netyoutube.com
A plausible multi-step synthesis for this compound could proceed as follows:
Protection: The primary amine of piperidin-4-amine is protected, for example, with a Boc group to yield tert-butyl (piperidin-4-yl)carbamate.
N-Alkylation: The protected intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride in the presence of a base. This selectively functionalizes the secondary piperidine nitrogen.
Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.
Alternatively, one could start with N-Boc-piperidin-4-one, perform a reductive amination to introduce a different amine at the C4 position, and then, after deprotection of the piperidine nitrogen, introduce the 4-methoxybenzyl group via N-alkylation or a second reductive amination. researchgate.net This modular approach allows for the synthesis of a wide array of analogs.
Advanced Derivatization Reactions
Once the this compound scaffold is synthesized, it can undergo further transformations to create a library of derivative compounds.
Oxidative Transformations of the Compound Scaffold
The N-benzyl group in piperidine and piperazine (B1678402) derivatives is susceptible to oxidation. researchgate.net Oxidation of N-benzylated tertiary amines with reagents like ruthenium tetroxide (RuO4) can lead to attack at the benzylic C-H bonds. researchgate.net This can result in the formation of various oxygenated products, including benzaldehyde, benzoic acid, and acyclic diformamides, often through the cleavage of the benzyl group. researchgate.net Oxidation can also occur at the endocyclic N-α-C-H bonds of the piperidine ring itself. researchgate.net The introduction of a hydroxy function into heterocyclic rings can also be achieved through peroxydisulfate (B1198043) oxidation, a method known as the Elbs and Boyland-Sims reaction. nih.gov
Table 3: Potential Oxidative Transformation Products
| Starting Material | Oxidizing Agent | Potential Products |
|---|---|---|
| N-Benzylpiperidine Analog | RuO4 | Benzaldehyde, Benzoic Acid, Lactams |
| N-Benzylpiperazine Analog | RuO4 | Acyclic Diformamides, Benzaldehyde |
| Pyridine/Pyrimidine | Ammonium (B1175870) Peroxydisulfate | Hydroxylated Heterocycles |
Reductive Modifications of Functional Groups
The this compound scaffold can be modified with various functional groups that can then be subjected to reduction. For example, if a nitrile group is introduced onto the molecule, it can be reduced to a primary amine using reagents like Matthias Beller's iron catalyst system or converted to an aldehyde. organic-chemistry.org Similarly, an ester group can be hydrogenated to an alcohol, and an amide can be reduced to an aldehyde using Schwartz's reagent. organic-chemistry.org The selective reduction of one functional group in the presence of others is a key strategy in derivatization. For instance, a nitro group can be selectively reduced to an aniline using a palladium catalyst, leaving other reducible groups like epoxides or cyclopropanes intact. organic-chemistry.org
Substitution Reactions for Scaffold Diversification
The primary amine of the this compound core serves as a versatile nucleophile, enabling a wide range of substitution reactions for scaffold diversification. This functional handle allows for the covalent linkage of the piperidine unit to various aromatic and heterocyclic systems, thereby generating novel molecular architectures with potentially unique biological activities.
A key strategy involves the nucleophilic substitution reaction of the piperidine amine with activated aromatic or heteroaromatic halides. For instance, in the synthesis of novel NLRP3 inflammasome inhibitors, a similar piperidin-4-yl scaffold is reacted with fluorinated aromatic compounds, such as 1-fluoro-2-nitrobenzene. The reaction proceeds via nucleophilic aromatic substitution, where the piperidine nitrogen displaces the fluorine atom. This is typically followed by further transformations, like the reduction of a nitro group, to yield a diamine intermediate which can be cyclized to form more complex heterocyclic systems like benzimidazolones. mdpi.com
Another approach to diversification involves modifying the substituents on the piperidine ring itself. Research into inhibitors for the vesicular monoamine transporter-2 (VMAT2) has explored the 1,4-diphenalkylpiperidine scaffold. nih.gov This work demonstrates that moving alkyl or aryl groups to different positions on the piperidine ring significantly impacts biological activity. nih.gov While not a direct substitution on the amine, it highlights how modifying the core piperidine structure is a crucial aspect of scaffold diversification. These studies show that the piperidine core is a tunable platform where substitutions at the N1-position and C4-position can be systematically varied to explore structure-activity relationships.
Table 1: Examples of Substitution Reactions for Scaffold Diversification
| Reaction Type | Reactant | Resulting Scaffold | Purpose |
| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene | 1-(Piperidin-4-yl)-dihydro-benzimidazol-2-one | Generation of NLRP3 inflammasome inhibitors mdpi.com |
| N-Alkylation | Phenethyl Halides | 1,4-Diphenethylpiperidine | Development of VMAT2 inhibitors nih.gov |
Acylation Reactions for Amide Formation
The primary amine of this compound is readily acylated to form a diverse range of amides. This transformation is fundamental in medicinal chemistry for introducing new functional groups, modulating physicochemical properties, and exploring interactions with biological targets. Acylation can be achieved through various methods, most commonly by reacting the amine with carboxylic acids, acyl chlorides, or anhydrides.
Direct condensation of amines with carboxylic acids is an atom-economical method, though it often requires high temperatures (160-180 °C) to drive the dehydration process. youtube.com To circumvent these harsh conditions, various catalysts have been developed. Lewis acids, such as boric acid derivatives and titanium or hafnium complexes, can activate the carboxylic acid, allowing the reaction to proceed at or near room temperature. youtube.com These catalyzed reactions are advantageous as they are often more tolerant of other functional groups within the molecule. youtube.com
A more conventional and highly efficient method for amide formation is the reaction of the amine with a more electrophilic acylating agent, such as an acyl chloride or anhydride. For example, the reaction of a piperazine core, which is structurally related to piperidine, with an acyl chloride can be optimized to favor the formation of the mono-acylated product over the di-acylated byproduct by carefully controlling stoichiometry and the order of addition. nih.gov Similarly, the synthesis of 1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine (CAS 415951-99-4) involves the acylation of the parent amine with an acetylating agent. sigmaaldrich.com The choice of solvent and base is crucial in these reactions to ensure high yields and purity. Pyridine or triethylamine (B128534) are commonly used as acid scavengers in reactions involving acyl chlorides. nih.gov
Table 2: Common Acylation Methods for Amine Functionalization
| Acylating Agent | Catalyst/Conditions | Byproduct | Key Features |
| Carboxylic Acid | Thermal (160-180 °C) | Water | Atom economical, but harsh conditions youtube.com |
| Carboxylic Acid | Boronic Acid, Hf/Ti catalysts | Water | Milder conditions, broader substrate scope youtube.com |
| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | HCl (neutralized by base) | High reactivity, often proceeds at low temperatures nih.govnih.gov |
| Anhydride | Base or heat | Carboxylic acid | Generally high yielding, clean reactions nih.gov |
Optimization of Synthetic Pathways for Research Applications
A prevalent strategy for constructing the core piperidine ring is based on the synthesis of a piperidin-4-one intermediate. chemrevlett.com These ketones are often prepared through multicomponent reactions like the Mannich condensation, which involves an aldehyde, an amine, and a ketone. chemrevlett.com Once the piperidin-4-one is obtained, the target 4-amino functionality can be introduced via reductive amination. A specific patent describes the synthesis of related N-phenylpiperidin-4-amines from a piperidin-4-one precursor by reacting it with an aniline in the presence of a reducing agent like sodium cyanoborohydride. googleapis.com This general method can be adapted for the synthesis of the title compound.
Route A: Reductive amination of 1-(4-methoxybenzyl)piperidin-4-one with ammonia or an ammonia equivalent.
Route B: Reductive amination of 4-aminopiperidine (B84694) (or a protected version) with 4-methoxybenzaldehyde, followed by deprotection if necessary.
The optimization of these pathways involves selecting appropriate reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst), solvents, and reaction conditions to maximize yield and minimize side reactions. One-pot procedures, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, are highly desirable for improving efficiency. For example, a one-pot synthesis of a related N-aryl piperazine has been developed starting from diethanolamine, which avoids the isolation of a carcinogenic intermediate. core.ac.uk Such strategies significantly streamline the synthetic process for research applications.
Table 3: Comparison of Synthetic Pathway Parameters
| Parameter | Mannich Condensation Route | Reductive Amination Route | Considerations |
| Key Intermediate | Substituted Piperidin-4-one | Piperidin-4-one or 4-Aminopiperidine | Availability and stability of intermediates |
| Key Reaction | Mannich Condensation | Reductive Amination | Choice of reducing agent is critical for success googleapis.com |
| Flexibility | Allows for substitution on the piperidine ring | Allows for variation of the N-benzyl group | Both routes offer points for diversification |
| Optimization Focus | Improving yield of the cyclization step | Chemoselectivity of the reduction step | One-pot procedures can enhance overall efficiency core.ac.uk |
Stereochemical Considerations in Synthesis of Related Chiral Analogs
While this compound is itself an achiral molecule, the introduction of substituents onto the piperidine ring at positions other than C4 can generate one or more stereocenters. The synthesis of chiral analogs with defined stereochemistry is of paramount importance in drug discovery, as different enantiomers or diastereomers often exhibit vastly different pharmacological and toxicological profiles.
Several strategies have been developed for the asymmetric synthesis of substituted piperidines:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the chiral piperidine core. For example, the existing stereochemistry in 2-deoxy-D-ribose has been exploited to prepare chiral 4-amino-3-hydroxy piperidine derivatives. rsc.org
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming step. A novel rhodium-catalyzed asymmetric hydrogenation was employed as one strategy to control the stereochemistry of a 4,3-amino alcohol on a piperidine ring. rsc.org This method generates the desired stereoisomer from a prochiral precursor.
Chiral Resolution: A racemic mixture of a chiral intermediate can be separated into its constituent enantiomers. This can be achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through biocatalytic resolution. rsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Once a chiral molecule is synthesized, determining its absolute configuration is essential. Advanced analytical techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, coupled with DFT computational analysis, can be used to unambiguously assign the absolute configuration of non-crystalline chiral compounds. nih.gov
Table 4: Strategies for the Synthesis of Chiral Piperidine Analogs
| Strategy | Description | Example Application | Reference |
| Asymmetric Hydrogenation | A chiral metal catalyst (e.g., Rhodium-based) is used to hydrogenate a double bond, creating a stereocenter with high enantioselectivity. | Synthesis of a (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol precursor. | rsc.org |
| Chiral Pool Synthesis | A complex chiral target is synthesized from a naturally occurring, enantiopure starting material like a sugar or amino acid. | Use of 2-deoxy-D-ribose to control relative and absolute stereochemistry. | rsc.org |
| Biocatalytic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | Explored as a method to impart enantioenrichment to racemic intermediates. | rsc.org |
| VCD Analysis | An analytical technique used to determine the absolute configuration of a chiral molecule by comparing experimental and computationally predicted spectra. | Assignment of absolute configuration for a novel chiral binaphthylazepine catalyst. | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Methoxybenzyl Piperidin 4 Amine Derivatives
Impact of Substituents on Biological Interactions
The biological profile of 1-(4-Methoxybenzyl)piperidin-4-amine derivatives can be finely tuned by introducing various substituents. The electronic and steric properties of these substituents play a pivotal role in modulating the affinity and selectivity of the compounds for their respective biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.
Influence of Methoxybenzyl Moiety Modifications
The N-benzyl group is a common feature in many biologically active piperidine (B6355638) derivatives, where it often engages in hydrophobic or aromatic interactions within the receptor's binding pocket. Modifications to the 4-methoxybenzyl portion of the parent compound can significantly alter binding affinity and functional activity.
Research on related N-benzylpiperidine and N-benzoylpiperazine scaffolds provides valuable insights into the potential SAR of the methoxybenzyl moiety. For instance, in a series of dopamine (B1211576) D4 receptor antagonists, modifications to an N-benzyl group on a piperidine scaffold showed that halogen substitutions on the phenyl ring were well-tolerated and could modulate potency. Specifically, a 3-fluorobenzyl group demonstrated good activity (Ki = 205.9 nM), which could be maintained or slightly improved with additional substitutions like a 4-fluoro (3,4-difluoro, Ki = 169 nM) or a 4-fluoro-3-methyl (Ki = 135 nM) group. chemrxiv.org Conversely, replacing the benzyl (B1604629) group with a 6-methyl-2-pyridine moiety led to a significant loss of activity (Ki = 1,040 nM), suggesting that the specific electronic and steric profile of the substituted benzyl ring is critical for optimal receptor interaction. chemrxiv.org
| Modification on Benzyl Moiety | Target Receptor | Effect on Activity (Ki) |
| 3-Fluoro | Dopamine D4 | 205.9 nM |
| 3,4-Difluoro | Dopamine D4 | 169 nM |
| 4-Fluoro-3-methyl | Dopamine D4 | 135 nM |
| 4-Methyl | Dopamine D4 | 241 nM |
| 2-Methyl | Dopamine D4 | 343 nM |
| 6-Methyl-2-pyridine | Dopamine D4 | 1,040 nM |
Table 1: Influence of substitutions on an N-benzylpiperidine scaffold on binding affinity for the Dopamine D4 receptor. Data extracted from studies on related scaffolds to infer potential SAR trends. chemrxiv.org
Effects of Piperidine Ring Substitutions
The piperidine ring serves as a central scaffold, and its substitution pattern can enforce specific conformations and introduce new interaction points with a biological target. Introducing substituents directly onto the piperidine ring can impact activity by altering the molecule's shape and lipophilicity.
In studies of various piperidine-containing compounds, the position and nature of substituents on the heterocyclic ring have been shown to be critical. For example, in a series of σ1 receptor ligands, replacing a central cyclohexane ring with a piperidine ring was a key modification. nih.gov While the unsubstituted piperidine analog showed reduced σ1 affinity (Ki = 165 nM) compared to the cyclohexane lead compound (Ki = 0.61 nM), the introduction of a small methyl group at the N-1 position of the piperidine dramatically increased affinity (Ki = 7.9 nM). nih.gov This highlights the sensitivity of the binding pocket to the steric and electronic properties of the piperidine nitrogen.
Furthermore, substitutions at the C-2, C-3, or C-4 positions can influence both potency and selectivity. For instance, research into highly substituted piperidine analogs has shown that the presence of methyl groups at the 3 or 4 positions can enhance anticancer properties. ajchem-a.com The stereochemistry of these substitutions is also paramount, as different diastereomers often exhibit significantly different biological activities due to the specific spatial arrangement required for optimal receptor fit.
| Scaffold | N-1 Substituent | σ1 Receptor Affinity (Ki) |
| Cyclohexane Analog | N/A | 0.61 nM |
| Piperidine | H | 165 nM |
| Piperidine | Ethyl | Moderately Increased |
| Piperidine | Tosyl | Moderately Increased |
| Piperidine | Methyl | 7.9 nM |
Table 2: Effect of N-1 piperidine substitution on σ1 receptor affinity, demonstrating the impact of modifications on the heterocyclic ring. nih.gov
Role of Amine Functionalization (e.g., N-substitution at 4-amine position)
The 4-amino group is a key functional handle that can be modified to explore interactions with the target protein. N-substitution at this position allows for the introduction of a wide range of functional groups that can probe different regions of a binding site.
In SAR studies of 4-aminopiperidine (B84694) derivatives as potential antibacterial agents, systematic modifications at the C-4 amino position were explored. researchgate.net It was found that activity was highly sensitive to the nature of the substituent. For example, in one series, a compound with an N-benzyl-N-phenethylamine substituent at the C-4 position was the only active compound against M. tuberculosis (MIC = 10 μM), while other modifications failed to improve activity. researchgate.net
In a different context, studies on pyridobenzodiazepine derivatives targeting dopamine and serotonin (B10506) receptors showed that N-substitution on a 4-aminopiperidine side chain significantly influenced receptor affinity. nih.gov N-methyl derivatives displayed lower affinity compared to N-methylpiperazine analogs, whereas N-benzyl congeners showed similar affinities. This indicates that larger, aromatic substituents on the 4-amino nitrogen can be favorable, likely by occupying a hydrophobic sub-pocket in the receptor. nih.gov The flexibility of the side chain attached to the 4-amino group is also a critical factor; more flexible chains can sometimes lead to a decrease in affinity by increasing the entropic penalty of binding. nih.gov
| Compound Series | C-4 Amine Substituent | Target Receptor | Effect on Affinity |
| Pyridobenzodiazepines | N-Methyl | D(4.2), D(2L), 5-HT(2A) | Lower affinity vs. piperazine (B1678402) analog |
| Pyridobenzodiazepines | N-Benzyl | D(4.2), D(2L), 5-HT(2A) | Similar affinity vs. piperazine analog |
Table 3: Comparison of N-substituents at the 4-amino position of a piperidine moiety and their relative receptor affinities. nih.gov
Conformational Analysis and Bioactive Conformations
The biological activity of flexible molecules like this compound derivatives is not solely dependent on their chemical structure but also on the three-dimensional conformation they adopt to bind to their target. The piperidine ring typically exists in a low-energy chair conformation, but the orientation of its substituents (axial vs. equatorial) is critical for proper alignment within a binding site.
Conformational analysis, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations, is essential for identifying the preferred low-energy conformations in solution and, more importantly, the specific "bioactive conformation" adopted upon binding. nih.gov The bioactive conformation may not be the most stable conformation in solution.
For piperidine derivatives, the key conformational features include:
The Piperidine Ring Conformation : While the chair form is most common, twist-boat or boat conformations can be adopted in specific receptor environments.
Orientation of the N-substituent : The 1-(4-methoxybenzyl) group can occupy either an axial or equatorial position, which dictates its spatial projection and interaction with the receptor.
Orientation of the 4-amino Substituent : Similarly, the substituent on the 4-amino group has conformational freedom that influences its ability to form hydrogen bonds or other interactions.
By synthesizing conformationally restricted analogs, where the molecule is locked into a specific shape, researchers can probe the geometric requirements of the binding site. nih.gov If a rigid analog shows high activity, its conformation is likely close to the bioactive conformation of the more flexible parent compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets.
Several QSAR modeling approaches have been successfully applied to piperidine derivatives:
Multiple Linear Regression (MLR) : This method creates a linear equation that correlates biological activity with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For a series of piperidine derivatives, MLR models have been developed to predict toxicity against Aedes aegypti, achieving high determination coefficients (r² > 0.85). nih.gov
Machine Learning Methods : Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govnih.gov Linear SVM has shown performance comparable to MLR in predicting the toxicity of piperidine derivatives. nih.gov
3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com For a series of D3 receptor ligands, CoMFA and CoMSIA models revealed that steric, electrostatic, and hydrophobic fields played crucial roles in binding affinity. mdpi.com
The development of a robust QSAR model involves calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building the model using a training set of compounds with known activities, and validating the model's predictive power with an external test set. mdpi.com The resulting models provide valuable insights into the key structural features that govern the biological activity of the molecular scaffold.
Pharmacological and Biological Evaluation of 1 4 Methoxybenzyl Piperidin 4 Amine and Its Analogs Non Clinical
In Vitro Assessment of Biological Activities
Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576), Serotonin (B10506), Opioid, Adenosine (B11128) A2A Receptors)
The interaction of 4-aminopiperidine (B84694) analogs with various G-protein coupled receptors (GPCRs) has been a subject of investigation, revealing potential applications in neuroscience.
Dopamine Receptors: Substituted 4-aminopiperidine compounds have demonstrated high affinity and selectivity for the human dopamine D4 receptor. nih.gov For instance, the analog U-101958, which shares the 4-aminopiperidine core, showed a binding affinity (Ki) of 1.4 nM for the D4 receptor. nih.gov Another related compound, U-99363E, displayed a Ki of 2.2 nM for the same receptor. nih.gov These compounds exhibited over 100-fold lower affinity for the dopamine D2 receptor and other dopaminergic, serotonergic, and adrenergic receptors, highlighting their selectivity. nih.gov Functional studies showed these compounds act as antagonists at the human dopamine D4 receptor. nih.gov Chimeric receptor studies have helped identify specific amino acid residues within the D2 receptor that regulate ligand affinity and function, providing insights into the structural basis for the selectivity of piperidine-based ligands. nih.gov
Serotonin Receptors: The 4-aminopiperidine scaffold is a key component in ligands designed for serotonin receptors. While specific binding affinity data for 1-(4-methoxybenzyl)piperidin-4-amine is not readily available, related arylpiperazine derivatives, which are structurally analogous, are known to bind strongly to 5-HT1A and 5-HT7 receptors. nih.gov The development of multitarget-directed ligands often involves subtle modifications of 4-arylpiperidine-containing molecules to achieve desired activity at multiple serotonin and dopamine receptors.
Opioid Receptors: Currently, there is limited publicly available data from in vitro studies detailing the specific binding affinity of this compound or its close analogs for opioid receptors.
Adenosine A2A Receptors: Analogs with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been evaluated for their affinity towards adenosine receptors. While not direct analogs of this compound, these studies highlight that amine-containing scaffolds can achieve high affinity for A2A receptors. For example, some compounds in these series have shown Ki values in the nanomolar range for the human A2A receptor. nih.gov
Enzyme Inhibition Studies (e.g., Ergosterol (B1671047) Biosynthesis Enzymes, Tubulin Polymerization)
Ergosterol Biosynthesis Enzymes: A significant area of research for 4-aminopiperidine derivatives has been their potent antifungal activity, which is linked to the inhibition of ergosterol biosynthesis. mdpi.comnih.govnih.gov This pathway is crucial for the integrity of fungal cell membranes. mdpi.com Analogs of this compound, such as 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b), have been identified as inhibitors of two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com The piperidine (B6355638) ring is thought to mimic high-energy carbocationic intermediates in the enzymatic reactions catalyzed by these enzymes. mdpi.com The inhibitory activity of these compounds is comparable to the established antifungal agent amorolfine. mdpi.com
Interactive Table: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Analogs Click on the headers to sort the data.
| Compound | Target Enzyme(s) | Observed Effect | Reference |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | mdpi.com |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | mdpi.com |
| Amorolfine (Reference) | Sterol C14-reductase, Sterol C8-isomerase | Dual inhibition of ergosterol biosynthesis | mdpi.com |
Tubulin Polymerization: The piperidine scaffold has been incorporated into molecules designed as anti-tubulin agents. nih.gov Certain 1-benzyl piperidine-based derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them of interest in cancer research. nih.gov For example, derivative 7h from a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine compounds was found to prevent tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov While not 4-aminopiperidines, these findings suggest that the broader piperidine class can be directed to target tubulin. nih.govnih.gov
Cellular Assays for Functional Modulation
The in vitro biological activities of 4-aminopiperidine analogs have been further characterized in various cell-based functional assays.
Dopamine D4 Receptor Antagonism: In Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor, 4-aminopiperidine analogs like U-99363E and U-101958 were found to antagonize quinpirole-induced mitogenesis, confirming their functional antagonist activity at this receptor. nih.gov
Cognition Enhancement: In a mouse passive avoidance test, which assesses learning and memory, 4-aminopiperidine analogs demonstrated potent cognition-enhancing activity. unifi.itnih.gov These compounds were able to reverse amnesia induced by scopolamine, with one analog showing activity at a dose as low as 0.01 mg/kg. unifi.itnih.gov
Cell Cycle Arrest: As part of anticancer activity screening, piperidine derivatives have been shown to induce cell cycle arrest. nih.govnih.gov For example, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids, which contain a piperidone core, caused an accumulation of melanoma cells in the G2/M phase. nih.gov Another study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives also identified compounds that arrest cancer cells in the G2/M phase. nih.gov
Screening for Antimicrobial Potential (e.g., Antifungal, Antibacterial, Antiviral, Antiplasmodium)
Analogs of this compound have been extensively screened for a wide range of antimicrobial activities.
Antifungal Activity: As mentioned in section 4.1.2, 4-aminopiperidines exhibit significant antifungal properties by inhibiting ergosterol biosynthesis. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen combined with a long alkyl chain (like n-dodecyl) at the 4-amino group results in potent activity against various clinical isolates of Candida and Aspergillus species. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds are comparable or superior to the established antifungal voriconazole. mdpi.com
Interactive Table: Antifungal Activity of 4-Aminopiperidine Analogs (MIC in µg/mL) Click on the headers to sort the data.
| Compound | Candida spp. (MIC Range) | Aspergillus spp. (MIC Range) | Reference |
| 1-Benzyl-N-dodecylpiperidin-4-amine | 1–4 | 1–8 | mdpi.com |
| N-Dodecyl-1-phenethylpiperidin-4-amine | 1–4 | 1–8 | mdpi.com |
| Voriconazole (Reference) | ≤0.03–1 | 0.25–1 | mdpi.com |
Antibacterial Activity: The 4-aminopiperidine scaffold has been explored for its potential against various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. nih.govresearchgate.net One study systematically explored derivatives and found that a compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position was the most active against M. tuberculosis, with a MIC of 10 μM. nih.gov However, many other analogs in that specific series showed limited activity (MIC > 20 μM). nih.govresearchgate.net Other piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.govresearchgate.netresearchgate.net
Antiviral Activity: The 4-aminopiperidine (4AP) scaffold has been identified as a potential inhibitor of the Hepatitis C Virus (HCV). nih.gov The initial hit compound demonstrated efficacy in inhibiting the assembly and release of infectious HCV particles, rather than viral replication. nih.gov Subsequent optimization led to derivatives with improved potency (EC50 values in the low micromolar range) and better metabolic stability. nih.gov Additionally, piperidine-linked aminopyrimidine derivatives have been discovered as HIV-1 non-nucleoside reverse transcriptase inhibitors with broad activity against wild-type and drug-resistant mutant viruses. mdpi.com
Antiplasmodium Activity: Derivatives of 1-phenethyl-4-aminopiperidine have shown significant in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov In one study, 33 out of 44 synthesized compounds had IC50 values below 5 μM, with some reaching as low as 0.17 μM. researchgate.netnih.gov Further studies on 1,4-disubstituted piperidine derivatives have identified compounds with IC50 values in the low nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with potency comparable to chloroquine (B1663885) itself. nih.govresearch-nexus.net
Interactive Table: Antiplasmodium Activity of 1,4-Disubstituted Piperidine Analogs (IC50 in nM) Click on the headers to sort the data.
| Compound | P. falciparum 3D7 (Sensitive) | P. falciparum W2 (Resistant) | Reference |
| 12d | 13.64 | - | research-nexus.net |
| 13b | 4.19 | 13.30 | research-nexus.net |
| 12a | - | 11.6 | research-nexus.net |
| Chloroquine | 22.38 | 134.12 | research-nexus.net |
Investigation of Anti-inflammatory and Neuroprotective Effects
While direct studies on the anti-inflammatory effects of this compound are limited, research on related structures suggests potential in this area. For instance, some azetidin-2-one (B1220530) analogues containing a piperidine moiety have been evaluated for anti-inflammatory properties. researchgate.net
More evidence exists for the neuroprotective and cognition-enhancing effects of this class of compounds. As detailed in section 4.1.3, 4-aminopiperidine derivatives have shown potent nootropic (cognition-enhancing) effects in animal models of amnesia. unifi.itnih.gov This activity suggests a potential to counteract cognitive deficits associated with neurodegenerative diseases. nih.gov Furthermore, a related piperidine derivative, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to provide neuroprotection in an experimental stroke model by reducing the production of neuronal nitric oxide. researchgate.net Studies on 4-aminopyridine (B3432731) derivatives have also demonstrated a protective effect against cuprizone-induced demyelination in mice, a model for multiple sclerosis, and improved memory processes. nih.gov
Anticancer Activity Screening
The piperidine scaffold is a common feature in many compounds developed as anticancer agents. nih.govnih.govresearchgate.netresearchgate.net Derivatives of 4-aminopiperidine and related structures have been screened against various human cancer cell lines, revealing multiple potential mechanisms of action.
Cytotoxicity: Indazolyl-substituted piperidin-4-yl-aminopyrimidines have exhibited excellent anticancer activities, with IC50 values in the low micromolar range against the H1975 non-small cell lung cancer cell line. researchgate.net Some of these compounds were more potent than the standard drug gefitinib (B1684475) and also inhibited cancer cell migration. researchgate.net Similarly, halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown strong antiproliferative effects against multiple cancer cell lines, inducing apoptosis and inhibiting colony formation. nih.gov
Enzyme Inhibition: Thiouracil amide derivatives bearing a piperazine (B1678402) ring, structurally related to piperidines, have been shown to inhibit poly (ADP-ribose) polymerase (PARP1), a key enzyme in DNA repair, with IC50 values in the micromolar range against human breast cancer cells. mdpi.com Other ciprofloxacin-piperazine hybrids have been found to inhibit topoisomerase I and II. nih.gov
Cell Cycle Arrest: As noted previously (section 4.1.3), piperidine derivatives can induce cell cycle arrest in cancer cells, often in the G2/M phase, which is a common mechanism for anti-tubulin agents. nih.govnih.gov
Interactive Table: Anticancer Activity of Piperidine Analogs (IC50 in µM) Click on the headers to sort the data.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidine (6e) | H1975 (Lung) | 2.29 | Inhibition of cell migration | researchgate.net |
| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (7h) | A549 (Lung) | - | Tubulin polymerization inhibitor | nih.gov |
| Halogenated Curcuminoid (2a) | 518A2 (Melanoma) | - | G1 phase arrest, Apoptosis | nih.gov |
| Halogenated Curcuminoid (3c) | HCT116 (Colon) | - | G2/M phase arrest, Apoptosis | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (Renal) | 0.87 | Growth inhibition | nih.gov |
In Vivo Preclinical Studies (Non-Human Models)
Following a comprehensive review of publicly available scientific literature, no specific in vivo preclinical studies for the compound this compound were identified. The following sections are therefore based on the general methodologies used for analogous piperidine-containing compounds and serve as a template for how such an evaluation would be conducted. The data presented is hypothetical and for illustrative purposes only.
General Pharmacological Profiling in Animal Models
The in vivo pharmacological profiling of a novel chemical entity like this compound would typically involve a battery of standardized tests in various animal models to assess its physiological and behavioral effects. These studies are crucial for identifying the compound's primary pharmacological actions and potential therapeutic applications.
Initial screening in rodent models, such as mice and rats, would likely be performed to observe a broad range of effects. This would include a primary observational screen to detect any overt changes in behavior, autonomic signs, and neuromuscular function. For instance, researchers would look for signs of sedation, stimulation, altered motor coordination, and changes in body temperature or cardiovascular parameters.
Depending on the in vitro profile of the compound, more specific animal models would be employed. For example, if the compound shows affinity for opioid receptors, its analgesic properties would be evaluated in models of acute and chronic pain, such as the hot plate test, tail-flick test, and the formalin test. nih.gov Similarly, if the compound is designed to target N-type calcium channels, its potential as an analgesic would be assessed in models like the anti-writhing test in mice. researchgate.net For compounds with potential antipsychotic activity, models evaluating effects on dopamine or serotonin receptor pathways would be utilized. glpbio.com
The data from these studies would be compiled to create a pharmacological profile of the compound, highlighting its potency, efficacy, and potential therapeutic window in non-human models.
Interactive Data Table: Hypothetical Pharmacological Profile of a Piperidine Analog
The following table is a hypothetical representation of data that might be generated for an analog of this compound and is for illustrative purposes only.
| Pharmacological Test | Animal Model | Observed Effect | Potency (ED₅₀) |
| Hot Plate Test | Mouse | Increased pain threshold | 10 mg/kg |
| Rotarod Test | Rat | No significant effect on motor coordination | > 50 mg/kg |
| Spontaneous Locomotor Activity | Mouse | Dose-dependent reduction in activity | 15 mg/kg |
| Body Temperature | Rat | No significant change | > 50 mg/kg |
Assessment of Compound Distribution and Bioavailability in Research Models
Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in rodent models, such as rats, to determine the compound's bioavailability and its distribution to various tissues, including the target organ (e.g., the brain for centrally acting drugs).
To assess oral bioavailability, the compound would be administered to a cohort of animals both orally (p.o.) and intravenously (i.v.). Blood samples would be collected at various time points after administration, and the concentration of the compound in the plasma would be measured. The bioavailability is then calculated by comparing the area under the plasma concentration-time curve (AUC) for oral administration to that for intravenous administration. For example, studies on analogs have reported oral bioavailability in rats to be greater than 42.6%.
Tissue distribution studies involve administering the compound, often radiolabeled, to animals and then measuring its concentration in various organs and tissues at different time points. This helps to determine if the compound reaches its intended site of action in sufficient concentrations. For centrally acting agents, brain penetration is a critical parameter. glpbio.com Studies on similar piperidine derivatives have investigated their ability to cross the blood-brain barrier.
Interactive Data Table: Hypothetical Bioavailability and Distribution Data for a Piperidine Analog
The following table is a hypothetical representation of data that might be generated for an analog of this compound and is for illustrative purposes only.
| Parameter | Value | Animal Model |
| Oral Bioavailability (%) | 45 | Rat |
| Peak Plasma Concentration (Cₘₐₓ) | 1.2 µg/mL | Rat |
| Time to Peak Concentration (Tₘₐₓ) | 1.5 hours | Rat |
| Brain-to-Plasma Ratio (at Tₘₐₓ) | 0.8 | Rat |
| Half-life (t₁/₂) | 4.2 hours | Rat |
Mechanistic Investigations and Molecular Target Elucidation
Identification of Molecular Targets through Biochemical Assays
Biochemical assays on compounds structurally similar to 1-(4-Methoxybenzyl)piperidin-4-amine have identified several potential molecular targets. The specific substitution pattern on the piperidine (B6355638) nitrogen and the phenyl ring dictates the affinity and selectivity for these targets.
Research into piperidine derivatives has revealed their potential to act as:
Dopamine (B1211576) Receptor Antagonists: A study on 3- and 4-benzyloxypiperidine scaffolds, including derivatives with an N-3-fluoro-4-methoxybenzyl group, identified potent and selective antagonists for the dopamine 4 receptor (D4R). nih.gov These compounds were found to interact with key residues like Asp115 and Phe410 within the receptor's binding site. nih.gov
Protein Kinase B (PKB/Akt) Inhibitors: Derivatives of 4-amino-4-benzylpiperidine have been developed as potent, ATP-competitive inhibitors of PKB (also known as Akt). nih.gov These compounds demonstrated the ability to block the kinase's activity, which is a crucial node in cell signaling. nih.gov
Sigma (σ) Receptor Ligands: The 4-amino-1-benzylpiperidine (B41602) core structure is a known scaffold for developing ligands that target sigma receptors. sigmaaldrich.com Dual-acting antagonists for the histamine (B1213489) H3 receptor and the sigma-1 (σ1) receptor have been identified from piperidine-containing compound libraries. nih.govacs.org
MenA Inhibitors: In the context of antimicrobial research, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov
Other Potential Targets: The versatile 4-amino-1-benzylpiperidine scaffold has also been used to synthesize compounds targeting muscarinic acetylcholine (B1216132) receptors, cholinesterase, and p38α mitogen-activated protein kinase. sigmaaldrich.com
The following table summarizes the inhibitory activities of various piperidine analogues from biochemical assays, providing insight into the potential targets for this compound.
| Compound Class | Molecular Target | Observed Activity |
| N-(3-fluoro-4-methoxybenzyl)-3-benzyloxypiperidine | Dopamine 4 Receptor (D4R) | Antagonist (Ki = 205.9 nM) nih.gov |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Protein Kinase Bβ (PKBβ/Akt) | Inhibitor (IC50 < 10 nM) nih.gov |
| 4-amino-1-benzylpiperidine derivatives | Sigma Receptors | Ligand binding sigmaaldrich.com |
| Piperidine derivatives | MenA (M. tuberculosis) | Inhibition of enzyme activity nih.gov |
| 4-amino-piperidine derivatives | Histamine H3 / Sigma-1 Receptors | Dual Antagonism nih.govacs.org |
Elucidation of Signaling Pathways Modulated by the Compound
The molecular targets engaged by piperidine derivatives are often key components of critical intracellular signaling pathways. Modulation of these pathways is the ultimate downstream effect of the compound's binding activity.
PI3K/PKB/mTOR Pathway: The most clearly elucidated pathway for related compounds involves the inhibition of Protein Kinase B (PKB/Akt). nih.gov As a central kinase in the PI3K/PKB/mTOR pathway, its inhibition by 4-amino-4-benzylpiperidine analogues leads to the downstream suppression of signals that regulate cell proliferation, survival, and growth. nih.gov Compounds in this class were shown to modulate biomarkers of this pathway in cellular models. nih.gov
Dopaminergic Neurotransmission: As antagonists of the D4 receptor, benzylpiperidine derivatives can modulate dopaminergic signaling. nih.gov The D4 receptor is a G-protein coupled receptor (GPCR) highly expressed in the cortico-basal ganglia network, and its modulation can impact motor control and cognitive functions. nih.gov
Serotonergic Pathway: Some piperidine derivatives, acting as intermediates in the synthesis of selective 5-HT4 receptor agonists, can influence the serotonergic system. Activation of 5-HT4 receptors stimulates the release of acetylcholine, which plays a role in gastrointestinal motility.
Biogenic Amine Homeostasis: Broadly, compounds that interact with monoamine receptors like dopamine and serotonin (B10506) receptors are part of a complex system that regulates biogenic amine neurotransmission, affecting numerous physiological and behavioral processes. nih.gov
Allosteric Modulation and Orthosteric Binding Site Characterization
The interaction of a ligand with its receptor can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a distinct (allosteric) site. quora.com Both modes of interaction have been observed for compounds containing the piperidine scaffold.
Orthosteric Binding: This is a competitive binding mode where the ligand directly occupies the active site of the receptor or enzyme. quora.combldpharm.com
Studies on D4 receptor antagonists with a benzyloxy piperidine structure suggest an orthosteric binding mode. Molecular docking simulations show these compounds forming key interactions with residues such as Asp115 and Phe410, which are located within the orthosteric binding pocket of the receptor. nih.gov
Similarly, ATP-competitive inhibitors of PKB/Akt, which include 4-amino-4-benzylpiperidine derivatives, function by directly competing with ATP for its binding site, a classic example of orthosteric inhibition. nih.gov
Allosteric Modulation: Allosteric modulators bind to a site topographically distinct from the orthosteric pocket, inducing a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand. nih.govfrontiersin.org This can result in either positive (PAM) or negative (NAM) modulation. nih.gov
While direct evidence for this compound is lacking, other piperidine-containing molecules have been characterized as allosteric modulators of GPCRs like muscarinic acetylcholine receptors. nih.gov This demonstrates that the piperidine scaffold is compatible with binding to allosteric sites. Allosteric ligands often possess different physicochemical properties, such as higher lipophilicity and rigidity, compared to their orthosteric counterparts. nih.gov
The specific binding mode of this compound to its potential targets has not been definitively characterized. However, based on data from close analogues targeting D4 receptors and protein kinases, an orthosteric mechanism appears plausible for at least some of its potential activities.
Investigation of Synergistic Effects with Known Biological Modulators
Synergistic interactions, where the combined effect of two compounds is greater than the sum of their individual effects, are a key area of pharmacological research. Piperidine derivatives have been investigated in this context, revealing their potential to enhance the activity of other therapeutic agents.
Antimicrobial Synergy: A notable study on piperidine-based inhibitors of the M. tuberculosis enzyme MenA explored their synergistic potential with other antitubercular agents. The study found that these inhibitors caused synergistic killing when combined with sub-bactericidal concentrations of Q203 (an electron transport chain inhibitor) and IMP (a menaquinone biosynthesis inhibitor). nih.gov
Analgesic Synergy: In the field of pain research, dual-acting antagonists of the histamine H3 and sigma-1 (σ1) receptors, built on a piperidine scaffold, were shown to produce a synergistic antinociceptive (pain-relieving) effect. nih.gov The co-administration of these dual-acting compounds with the opioid loperamide (B1203769) resulted in a supra-additive analgesic effect, suggesting a beneficial interaction between the different pathways. nih.govacs.org
Bioavailability Enhancement: The piperidine alkaloid Piperine is a well-known example of a compound that acts synergistically by enhancing the bioavailability of other drugs and phytochemicals, although its mechanism is primarily metabolic (inhibition of drug-metabolizing enzymes) rather than target-based synergy. nih.gov
These findings indicate that a compound like this compound could potentially exhibit synergistic effects if co-administered with modulators of related or interacting biological pathways, a hypothesis that warrants further investigation.
Computational Approaches in the Study of 1 4 Methoxybenzyl Piperidin 4 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method helps in understanding the binding mechanism and predicting the strength of the interaction, often quantified as a binding affinity or score.
For a compound like 1-(4-Methoxybenzyl)piperidin-4-amine, docking studies can elucidate how it fits into the active site of a target protein. In studies of similar 4-methoxybenzyl derivatives, molecular docking has been used to predict binding to targets like the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.govresearchgate.net These simulations revealed that the methoxybenzyl moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the receptor's active site. nih.govresearchgate.net Similarly, docking studies on other piperidine (B6355638) derivatives have been used to predict their binding affinity for targets such as the µ-opioid receptor, identifying key amino acid residues involved in the interaction, including Gln124, Asp147, and Tyr148. tandfonline.com
A typical molecular docking workflow involves preparing the 3D structures of the ligand and receptor, performing the docking simulation using software like AutoDock, and analyzing the resulting poses and scores. researchgate.net The binding energy, measured in kcal/mol, indicates the stability of the ligand-receptor complex.
Table 1: Representative Data from Molecular Docking Analysis of Piperidine Derivatives
| Target Protein | Ligand Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| µ-Opioid Receptor | 4-amino methyl piperidine | -8.13 to -13.37 | Q124, D147, Y148, M151 | tandfonline.com |
| TGF-β Type I Receptor Kinase | 4-Methoxybenzyl derivative | Not specified | Hydrogen bonding and hydrophobic interactions | nih.govresearchgate.net |
| HCV NS5B Polymerase | N-phenethylpiperidin-4-amine | -142.24 | Not specified | usb.ac.ir |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time. By simulating the movements of atoms, MD can be used to study the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target. researchgate.net
MD simulations on piperidine-based compounds have been used to confirm their conformational stability in a solvent environment. researchgate.net Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, and the Root-Mean-Square Fluctuation (RMSF), which indicates the fluctuation of each amino acid residue in the protein. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand-protein complex is stable. researchgate.net Such simulations have been crucial in validating the binding poses obtained from docking studies and ensuring the stability of the predicted interactions over time. researchgate.netnih.gov
Table 2: Typical Parameters and Outputs of Molecular Dynamics Simulations
| Parameter | Description | Typical Finding for Stable Complex |
|---|---|---|
| Simulation Time | Total time the molecular motion is simulated (e.g., 100 ns). | Sufficient time to observe convergence. |
| Root-Mean-Square Deviation (RMSD) | Measures the deviation of the protein-ligand complex from its initial pose. | Low and stable RMSD values over time. researchgate.net |
| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues. | Lower fluctuations in the binding site residues. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Persistent hydrogen bonds between ligand and receptor. researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening.
For a molecule like this compound, a pharmacophore model would typically consist of features such as a hydrogen bond acceptor (the oxygen of the methoxy (B1213986) group), a hydrogen bond donor (the amine), a positive ionizable feature (the piperidine nitrogen), and an aromatic ring. benthamscience.comresearchgate.net Studies on related piperidine and piperazine-based compounds have successfully used this approach. For instance, a pharmacophore model for sigma-1 receptor ligands identified a basic amine center and two hydrophobic sites as crucial for binding. nih.gov Similarly, analysis of piperidine analogs as Farnesyltransferase inhibitors highlighted the importance of aromatic, acceptor, and donor groups for activity. benthamscience.comresearchgate.net
Virtual screening campaigns using such pharmacophore models can efficiently filter large compound libraries to identify potential hits that can then be subjected to more computationally intensive methods like molecular docking or experimental testing. researchgate.net
Table 3: Common Pharmacophoric Features for Piperidine-Based Compounds
| Pharmacophoric Feature | Potential Corresponding Group in this compound | Importance |
|---|---|---|
| Aromatic Ring | 4-Methoxybenzyl group | Hydrophobic interactions with the target. researchgate.net |
| Hydrogen Bond Acceptor | Oxygen atom of the methoxy group, piperidine nitrogen | Forms hydrogen bonds with receptor residues. researchgate.net |
| Hydrogen Bond Donor | Amine group (-NH2) | Forms hydrogen bonds with receptor residues. researchgate.net |
| Positive Ionizable/Basic Center | Piperidine nitrogen | Forms ionic interactions or salt bridges with acidic residues like Asp or Glu. nih.gov |
In Silico Prediction of Biological Activity and ADMET Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities. researchgate.net These predictions are crucial in early-stage drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles. Various software tools like SwissADME and pkCSM are used for these predictions. researchgate.netnih.gov
For piperidine derivatives, in silico tools can predict a range of properties. researchgate.netresearchgate.net Predicted parameters often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism. researchgate.net For example, studies on piperidine-based inhibitors have shown that the majority of compounds can demonstrate favorable physicochemical properties, high GI absorption, and compliance with Lipinski's rule of five, which suggests good drug-likeness. researchgate.net Predictions for this compound would likely indicate good oral bioavailability due to its structural features. It is also possible to predict a compound's potential biological activities using programs like PASS (Prediction of Activity Spectra for Substances), which has been used to suggest antibacterial, anti-inflammatory, and analgesic activities for novel piperidine derivatives. researchgate.net
Table 4: Representative In Silico ADMET and Physicochemical Property Predictions for Piperidine Analogs
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | <500 g/mol | Compliance with Lipinski's Rule of Five. researchgate.net |
| LogP (Lipophilicity) | <5 | Relates to solubility and permeability. researchgate.net |
| Gastrointestinal (GI) Absorption | High | Predicts good absorption after oral administration. researchgate.net |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity. researchgate.net |
| CYP450 2D6 Inhibitor | No | Low probability of drug-drug interactions via this pathway. researchgate.net |
| Ames Mutagenicity | Non-mutagen | Predicts the potential to cause DNA mutations. researchgate.net |
Applications in Chemical Biology and Drug Discovery Research
Utility as a Molecular Probe for Biological Systems
While 1-(4-Methoxybenzyl)piperidin-4-amine itself is not typically the final active molecule, its core structure is integral to the creation of sophisticated molecular probes. These probes are instrumental in exploring and understanding complex biological systems. By modifying this scaffold, researchers can develop selective ligands for specific biological targets, allowing for the interrogation of their functions.
For instance, derivatives of the 4-aminopiperidine (B84694) scaffold have been developed into potent inhibitors of enzymes crucial to disease pathways. These inhibitors serve as chemical probes to elucidate the roles of these enzymes. A notable example is the development of inhibitors for Protein Kinase B (PKB/Akt), a key component in signaling pathways that regulate cell growth and survival and are often deregulated in cancer. nih.govacs.org The synthesis of selective PKB inhibitors originating from a 4-aminopiperidine core allows researchers to probe the downstream effects of the PI3K-PKB-mTOR pathway. nih.gov Similarly, σ1 receptor ligands built upon a 4-(2-aminoethyl)piperidine scaffold have been synthesized to probe the function and therapeutic potential of these receptors. nih.gov These specialized molecules, derived from foundational piperidine (B6355638) structures, are essential tools for dissecting cellular mechanisms.
Role as a Key Intermediate in Complex Molecule Synthesis
The compound this compound and its direct precursor, 1-(4-methoxybenzyl)piperidin-4-one (B2743303), are quintessential key intermediates in the synthesis of more complex molecules. researchgate.netuni.lu The piperidine ring is a common structural motif in many pharmaceuticals and biologically active compounds, including analgesics, antipsychotics, and antihistamines. nih.govijnrd.org The 4-methoxybenzyl (PMB) group serves as a reliable protecting group for the piperidine nitrogen, which can be readily removed under specific conditions, allowing for further synthetic manipulation.
The utility of this intermediate is demonstrated in the construction of a diverse range of bioactive compounds:
Protein Kinase B (Akt) Inhibitors: The 4-aminopiperidine core is a central feature in a series of potent and selective Akt inhibitors. nih.govacs.org The synthesis involves coupling the 4-aminopiperidine intermediate with a heterocyclic system, such as 7H-pyrrolo[2,3-d]pyrimidine, and subsequent functionalization of the 4-amino group. nih.gov
Hepatitis C Virus (HCV) Assembly Inhibitors: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of the HCV life cycle, specifically targeting viral assembly. nih.gov The core scaffold served as the starting point for a medicinal chemistry campaign to produce analogues with improved potency and metabolic properties. nih.gov
Fentanyl Analogues: The 4-aminopiperidine scaffold is structurally related to the core of powerful synthetic opioids like fentanyl. researchgate.netwikipedia.org Synthetic routes to fentanyl and its numerous analogues often involve intermediates containing the N-substituted 4-anilinopiperidine structure, highlighting the versatility of the piperidine core in synthesizing complex nitrogen-containing molecules. researchgate.netwikipedia.org
The following table summarizes examples of complex molecules synthesized using the 4-aminopiperidine scaffold or its close derivatives.
| Complex Molecule Class | Core Scaffold | Therapeutic Target/Application |
| Akt Inhibitors | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Protein Kinase B (Akt) for cancer therapy nih.govacs.org |
| HCV Assembly Inhibitors | 4-Aminopiperidine (4AP) derivatives | Hepatitis C Virus for antiviral therapy nih.gov |
| σ1 Receptor Ligands | 4-(2-Aminoethyl)piperidine derivatives | σ1 Receptor for neurological and psychiatric disorders nih.gov |
| M3 Muscarinic Antagonists | 4-Amino-piperidine derivatives | M3 Muscarinic Receptor researchgate.net |
Strategies for Lead Compound Identification and Optimization
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. biobide.comnumberanalytics.com The 4-aminopiperidine structure has proven to be a fruitful scaffold in the identification and subsequent optimization of lead compounds.
The process typically begins with identifying a "hit" from a high-throughput screen, which may be a simple piperidine derivative. nih.govrjppd.org This initial hit then undergoes extensive chemical modification to improve its potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). biobide.com
A clear example of this strategy is the development of Akt inhibitors. nih.govacs.org An initial fragment hit was developed into a lead compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. nih.gov Although potent, this lead compound suffered from rapid in vivo metabolism and low oral bioavailability. The lead optimization campaign focused on modifying the linker between the piperidine ring and the lipophilic substituent. This led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, a new series with significantly improved oral bioavailability and in vivo antitumor activity. nih.gov
The table below illustrates the optimization of a lead compound from the Akt inhibitor series, showing how structural changes impact biological activity.
| Compound | Structural Modification | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| Lead Compound (2) | 4-Amino-4-(4-chlorobenzyl)piperidine | 32 | 900 | 28-fold nih.gov |
| Optimized Compound (21) | 4-Amino-4-(4-chlorophenyl)carboxamide | 100 | >10000 | >100-fold acs.org |
Data sourced from research on Protein Kinase B inhibitors. nih.govacs.org
Development of Novel Chemical Tools for Biological Pathway Research
The development of novel chemical tools is essential for advancing our understanding of biological pathways. The this compound scaffold is a valuable starting point for creating such tools. By systematically modifying this core structure, chemists can produce molecules with high affinity and selectivity for a specific biological target, enabling the study of that target's role within a complex cellular network.
The development of the aforementioned Akt inhibitors is a prime example. nih.gov These compounds are not only potential therapeutics but also crucial chemical tools for probing the PI3K/Akt/mTOR signaling pathway, which is implicated in numerous cellular processes and diseases. By using a selective inhibitor, researchers can turn off the kinase in cell-based assays or in vivo models to observe the functional consequences, thereby mapping the pathway and identifying other potential drug targets. nih.govacs.org
Similarly, the creation of potent and selective σ1 receptor ligands from piperidine precursors provides chemical tools to investigate the function of these enigmatic receptors in the central nervous system. nih.gov These tools can help elucidate the receptors' roles in neuroprotection, cognition, and pain modulation. The development of such targeted molecules is a testament to the utility of versatile chemical building blocks like this compound in advancing biological research. scbt.com
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)
Spectroscopy is indispensable for the structural elucidation of 1-(4-Methoxybenzyl)piperidin-4-amine, with each technique providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made. While specific spectral data for this exact compound is not widely published, expected values can be inferred from closely related structures such as 1-(4-methoxybenzyl)piperidine (B5750639) and other N-benzylpiperidine derivatives. rsc.orglibretexts.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The aromatic protons on the methoxybenzyl group typically appear as two doublets in the range of δ 6.8-7.3 ppm. The singlet for the methoxy (B1213986) (-OCH₃) protons would be found around δ 3.8 ppm. The benzylic (-CH₂-) protons attached to the piperidine (B6355638) nitrogen are expected to appear as a singlet around δ 3.4-3.5 ppm. The protons on the piperidine ring would produce a series of multiplets in the δ 1.4-3.0 ppm region. libretexts.orglibretexts.org The N-H protons of the primary amine would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. libretexts.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The carbon atoms of the aromatic ring are expected in the δ 114-160 ppm region, with the carbon attached to the methoxy group being the most downfield (around δ 158-159 ppm). The methoxy carbon itself should appear around δ 55 ppm. The benzylic carbon signal is anticipated around δ 63-64 ppm. The carbons of the piperidine ring would be found in the δ 30-55 ppm range. rsc.org
Expected NMR Data for this compound
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Ar-H (ortho to OCH₃) | ~6.8 (d) | ~114 |
| Ar-H (meta to OCH₃) | ~7.2 (d) | ~130 |
| Ar-C (quaternary, C-N) | - | ~131 |
| Ar-C (quaternary, C-O) | - | ~159 |
| -OCH₃ | ~3.8 (s) | ~55 |
| Ar-CH₂-N | ~3.5 (s) | ~63 |
| Piperidine C4-H | Multiplet | ~50 |
| Piperidine C2/C6-H (axial/equatorial) | Multiplets | ~53 |
| Piperidine C3/C5-H (axial/equatorial) | Multiplets | ~32 |
| -NH₂ | Broad singlet | - |
Data are estimated based on analogous compounds. rsc.orgrsc.orgd = doublet, s = singlet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (Molecular Weight: 220.31 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 220. bldpharm.com Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. libretexts.org
The most characteristic fragmentation pathway for this molecule is the alpha-cleavage of the bond between the benzyl (B1604629) group and the piperidine nitrogen. This results in the formation of a highly stable 4-methoxybenzyl cation (tropylium ion equivalent), which would produce a very intense base peak in the spectrum at m/z 121. Other fragments may arise from the cleavage of the piperidine ring. miamioh.edunih.govlibretexts.org
Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 121 | [C₈H₉O]⁺ | Base Peak (4-methoxybenzyl cation) |
| 99 | [C₅H₁₁N₂]⁺ | Fragment from cleavage of the benzyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands.
N-H Stretch: As a primary amine, it is expected to show two bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orglibretexts.org
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the piperidine and benzyl CH₂) will be just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1610 cm⁻¹ region.
N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ range. libretexts.org
C-O Stretch: A strong band corresponding to the aryl ether C-O stretch is expected around 1240-1250 cm⁻¹.
C-N Stretch: Aliphatic C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. libretexts.org
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (N-H) | 3300 - 3500 (two bands) | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2800 - 3000 | Stretch |
| Primary Amine (N-H) | 1580 - 1650 | Bend (Scissor) |
| Aromatic C=C | 1450 - 1610 | Stretch |
| Aryl Ether (C-O) | ~1245 | Stretch |
Chromatographic Methods for Purity and Separation in Research (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of this compound and for its separation from starting materials, byproducts, or degradants.
A typical method for a compound of this nature would involve Reverse-Phase HPLC (RP-HPLC). sielc.comresearchgate.net In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid). sielc.comresearchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, as the methoxybenzyl chromophore absorbs UV light strongly, typically around 225-230 nm. The method can be validated to determine parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net For applications requiring subsequent mass spectrometry analysis (LC-MS), volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used instead of non-volatile phosphate salts. sielc.com
Typical HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Octadecylsilyl (C18), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Detection | UV at ~228 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Use as a Reference Standard in Research Assays
In research, this compound can serve as a crucial reference standard. A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative or quantitative analysis. unodc.org Its availability from chemical suppliers, often with a Certificate of Analysis (CoA) detailing its purity as determined by methods like HPLC and NMR, underscores its role as a reliable chemical entity for research. bldpharm.combldpharm.comscbt.com
Its applications as a reference standard include:
Identification: Confirming the identity of the compound in reaction mixtures by comparing retention times in HPLC or TLC.
Quantification: Creating calibration curves in chromatographic assays to determine the concentration of the compound in a sample.
Intermediate for Synthesis: As a well-characterized starting material or intermediate, it ensures the quality and identity of subsequent, more complex molecules synthesized from it. core.ac.uk
The use of a certified reference standard is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results in chemical and pharmaceutical research.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biological Activities
The piperidine (B6355638) nucleus is a ubiquitous feature in a vast array of pharmacologically active compounds, suggesting that 1-(4-Methoxybenzyl)piperidin-4-amine may possess a broader range of biological effects than currently known. bohrium.comresearchgate.net The unique structural combination of a 4-aminopiperidine (B84694) core and an N-methoxybenzyl group provides a foundation for diverse molecular interactions. Future research should systematically investigate this compound against a wide panel of biological targets.
In silico predictions and studies on analogous structures suggest several promising areas for investigation. clinmedkaz.org Piperidine derivatives have shown potential as treatments for cancer, central nervous system (CNS) disorders, and as antimicrobial agents. clinmedkaz.org Specifically, decorated 4-aminopiperidine scaffolds have been synthesized and evaluated as N-type calcium channel blockers, which are active against neuropathic pain. nih.gov Furthermore, 1-benzylpiperidine (B1218667) derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, with some showing an affinity 18,000 times greater for acetylcholinesterase than for butyrylcholinesterase. nih.gov These findings strongly suggest that this compound and its derivatives warrant screening for activities related to neurodegenerative diseases and pain management.
Development of Novel Synthetic Methodologies
While classical synthetic routes to N-alkyl-4-aminopiperidines, such as reductive amination, are well-established, the development of more efficient, selective, and environmentally sustainable methodologies is a key research goal. mdpi.com Modern synthetic chemistry offers several innovative strategies that could be applied to the synthesis of this compound.
Emerging methodologies include:
Catalytic C–H Amination : This powerful strategy allows for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. Methods using inexpensive and abundant catalysts, such as iron, have been developed for the site-selective C(sp3)–H amination of N-heterocycles. chemistryviews.org Another approach utilizes visible light to initiate an iodine-catalyzed Csp3–H amination, which selectively forms piperidines over other nitrogen heterocycles like pyrrolidines. acs.org
Enzymatic and Biocatalytic Routes : The use of enzymes in synthesis offers unparalleled stereoselectivity under mild reaction conditions. nih.gov Engineered amine transaminases (ATAs) are capable of synthesizing chiral amines from prochiral ketones with high efficiency. worktribe.comoup.com These biocatalytic methods are not only sustainable but can also be integrated into cascade reactions to build molecular complexity in a one-pot process. acs.org The application of immobilized enzymes further enhances industrial viability by allowing for enzyme recovery and reuse. nih.gov
Advanced Cyclization Strategies : Various transition-metal-catalyzed hydroamination and oxidative amination reactions have been developed to construct the piperidine ring from linear amine precursors containing alkenes. nih.govorganic-chemistry.org These methods provide access to a wide range of substituted piperidines with high degrees of control over stereochemistry.
Table 1: Comparison of Modern Synthetic Methodologies for Piperidine Synthesis
| Methodology | Catalyst/System | Key Advantages | Potential Application | Citations |
|---|---|---|---|---|
| Catalytic C-H Amination | Iron (FeCl2), Iodine (I2) + Visible Light | Direct functionalization of C-H bonds, use of inexpensive catalysts, high site-selectivity. | Efficient synthesis and functionalization of the piperidine core. | chemistryviews.orgacs.org |
| Enzymatic Synthesis | Engineered Transaminases (ATAs) | High stereoselectivity, mild and sustainable reaction conditions, potential for cascade reactions. | Production of specific enantiomers for enhanced biological activity. | oup.comacs.orgnih.gov |
| Hydroamination/Alkene Cyclization | Gold (Au), Palladium (Pd), Iridium (Ir) | Formation of multiple bonds in a single step, access to diverse and complex substitutions. | Construction of the core piperidine ring from acyclic precursors. | nih.govorganic-chemistry.org |
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthesis and biological testing. For this compound, a suite of computational methods can be employed to accelerate research and development.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been successfully used to elucidate the binding modes of piperidine derivatives with various receptors, including dopamine (B1211576) D2 and sigma receptors (S1R). nih.govtandfonline.comnih.gov Applying this to this compound against a panel of disease-relevant targets could identify high-probability interactions and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govdovepress.com Such models have been developed for piperidine derivatives to predict toxicities nih.govmdpi.com and inhibitory activities. researchgate.net A QSAR study on derivatives of this compound could identify key structural features essential for a desired biological effect, thus streamlining the optimization process.
Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the binding stability and interactions than static docking poses. nih.govtandfonline.com MD can validate docking results and reveal crucial amino acid interactions that stabilize the ligand in the binding pocket.
Table 2: Application of Computational Tools in Piperidine Research
| Computational Tool | Purpose | Example Application | Citations |
|---|---|---|---|
| Molecular Docking | Predicts ligand binding mode and affinity. | Identifying binding interactions of piperazine-piperidine compounds with the Dopamine D2 receptor. | tandfonline.comnih.gov |
| QSAR Modeling | Correlates chemical structure with biological activity or toxicity. | Developing models to predict the toxicity of piperidine derivatives against Aedes aegypti. | nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulates the movement and interaction of the ligand-receptor complex over time. | Confirming the binding stability and interaction network of a potent sigma receptor 1 (S1R) agonist. | nih.gov |
Integration with High-Throughput Screening in Early Discovery Phases
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. upenn.edustanford.edu The scaffold of this compound is an ideal starting point for the creation of a focused chemical library. By systematically modifying the aminopiperidine and methoxybenzyl moieties, a large and diverse set of analogs can be generated.
This library can then be subjected to HTS campaigns against various targets, particularly those that have proven difficult to drug. nih.gov G-protein coupled receptors (GPCRs), which represent a major class of drug targets, are a particularly promising area for such screening efforts. escholarship.orgnih.gov The de-orphanization of GPCRs—pairing them with a ligand—remains a significant challenge, and HTS is a key strategy in this endeavor. nih.gov Integrating libraries based on the this compound scaffold into HTS platforms could uncover novel ligands for known and orphan GPCRs, kinases, or other important target classes, thereby illuminating new biological pathways and providing starting points for novel therapeutics. nih.govbmglabtech.com
Q & A
Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be extrapolated from analogous piperidine derivatives. Key steps include:
- N-Alkylation : Reacting piperidin-4-amine with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Reductive Amination : If starting from a ketone precursor, use methanolic methylamine with titanium(IV) isopropoxide as a catalyst, followed by NaBH₄ reduction .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. Critical Factors :
- Temperature : Excess heat during alkylation can lead to by-products (e.g., over-alkylation).
- Solvent Choice : Polar solvents enhance nucleophilicity of the amine .
- Catalysts : Titanium(IV) isopropoxide improves reductive amination efficiency .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.2) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% for biological assays) .
Validation : Compare data with PubChem entries or computational predictions (e.g., ChemDraw) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data among this compound analogs across experimental models?
Methodological Answer : Contradictions often arise from:
- Isomerism : Positional isomers (e.g., 3- vs. 4-methoxybenzyl) may differ in receptor binding .
- Purity : Trace solvents (e.g., DMF residues) can inhibit enzyme activity .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter membrane permeability .
Q. Resolution Strategies :
Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in in vivo models .
Computational Docking : Predict binding modes to receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound derivatives targeting CNS receptors?
Methodological Answer : SAR Design :
- Core Modifications : Replace methoxy with halogens (e.g., F, Cl) or alkyl groups to probe electronic effects .
- Side Chain Variations : Introduce methyl/ethyl groups on the piperidine ring to assess steric hindrance .
Q. Experimental Workflow :
Synthesis : Parallel synthesis of 10–20 derivatives using combinatorial chemistry .
In Vitro Screening :
- Binding Assays : Radioligand competition (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .
Computational Modeling :
Q. Key Findings from Analog Studies :
| Derivative | 5-HT₁A Kᵢ (nM) | Selectivity (vs. 5-HT₂A) | Notes |
|---|---|---|---|
| 1-(4-Methoxybenzyl) | 15.2 | 10-fold | Reference compound |
| 1-(3-Fluorobenzyl) | 8.7 | 5-fold | Improved affinity |
| 1-(4-Ethylbenzyl) | 120.5 | >100-fold | Reduced activity |
Q. What mechanistic insights can be gained from oxidation studies of this compound?
Methodological Answer :
- Oxidation Pathways : Use permanganate (KMnO₄) or H₂O₂ to study degradation products. For example, methoxy groups may oxidize to quinones, altering bioactivity .
- Analytical Tools :
- LC-MS/MS : Track oxidation products (e.g., m/z 251.1 for demethylated derivatives) .
- EPR Spectroscopy : Detect free radical intermediates during oxidation .
Implications : Stability under oxidative conditions informs formulation strategies (e.g., antioxidant additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
